molecular formula C13H22F2N2O2 B13069420 tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13069420
M. Wt: 276.32 g/mol
InChI Key: SEKNBZZHYQAFHT-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetically versatile spirocyclic piperidine derivative serving as a critical scaffold in modern medicinal chemistry. Its value stems from the unique three-dimensional structure of the diazaspiro[4.5]decane core, which is widely employed in drug discovery to explore novel chemical space and improve the physicochemical properties of lead compounds. This compound is recognized as a privileged building block in the synthesis of small molecule inhibitors, particularly for kinase targets such as ROCK (Rho-associated coiled-coil containing protein kinase), as evidenced by its inclusion in patented therapeutic compounds . The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the secondary amine, providing a handle for sophisticated molecular elaboration. The geminal difluoro substitution at the 4-position of the ring is a strategic modification employed to enhance metabolic stability, influence lipophilicity, and modulate the conformational preferences of the molecule through electronic and steric effects. Piperidine and diazaspiro derivatives, in general, constitute foundational structures found in more than twenty classes of pharmaceuticals, underscoring their immense importance in the development of bioactive agents . This reagent is intended for research applications as a key intermediate in the construction of potential therapeutic candidates and is strictly for laboratory use.

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-16-9-13(12,14)15/h16H,4-9H2,1-3H3

InChI Key

SEKNBZZHYQAFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the following areas:

  • Anticancer Agents : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group may enhance metabolic stability and bioactivity.
  • Antiviral Activity : Initial studies suggest that similar diazaspiro compounds have shown promise in inhibiting viral replication, making this compound a potential lead structure for antiviral drugs.

Material Science

tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can also be explored for its applications in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific mechanical properties or thermal stability due to its unique spirocyclic structure.

Organic Synthesis

In organic synthesis, this compound acts as a valuable building block:

  • Synthetic Intermediates : It can be utilized to construct more complex molecules through various coupling reactions, expanding the library of available compounds for pharmaceutical and agrochemical research.

Case Study 1: Anticancer Activity

A study conducted on related spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The introduction of difluoromethyl groups was found to enhance potency due to increased lipophilicity and improved cell membrane permeability.

Case Study 2: Polymer Development

Research into polymers incorporating diazaspiro structures revealed improved thermal stability and mechanical strength compared to conventional polymers. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor or activator of various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2,8-diazaspiro[4.5]decane scaffold but differ in substituents, fluorine placement, or functional groups. Key comparisons are outlined below:

tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

  • Structure : Difluoro substituents at positions 6,6 instead of 4,3.
  • Impact : Fluorine placement alters electronic distribution and steric hindrance. The 6,6-difluoro analog may exhibit reduced ring puckering compared to the 4,4-difluoro variant due to proximity to the spiro junction.

tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)

  • Structure : Contains a 4-fluorophenyl group and a 3-oxo moiety.
  • This compound has a higher molecular weight (348.41 g/mol) and logP (2.5) compared to the target compound, indicating increased lipophilicity .

tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)

  • Structure : Ethyl group at position 3; formate counterion.
  • The formate salt may improve crystallinity but reduces stability under acidic conditions compared to the Boc-protected target compound .

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4)

  • Structure : Lacks fluorine substituents; Boc group at position 2 instead of 6.
  • This compound has a lower molecular weight (240.34 g/mol) and higher synthetic accessibility (SAscore: 3.59) compared to fluorinated analogs .

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1824204-91-2)

  • Structure : Hydroxymethyl group at position 3.
  • Impact : The polar hydroxymethyl group improves aqueous solubility (predicted Log S: -2.4) but may reduce membrane permeability. Molecular weight: 270.37 g/mol .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula MW (g/mol) Substituents Fluorine Position logP Key Properties
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate N/A C₁₃H₂₂F₂N₂O₂ 284.33 4,4-difluoro 4,4 ~2.1* High rigidity, moderate lipophilicity
tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate HCl N/A C₁₃H₂₂F₂N₂O₂·HCl 320.80 6,6-difluoro 6,6 ~1.8 Discontinued; hydrochloride salt improves solubility
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1375303-54-0 C₁₉H₂₅FN₂O₃ 348.41 4-fluorophenyl, 3-oxo N/A 2.5 Aromatic interactions; higher MW
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 None N/A 1.2 High synthetic accessibility

*Estimated based on analogous compounds.

Research Findings and Implications

  • Fluorine Effects: 4,4-Difluoro substitution enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 336191-17-4 .
  • Positional Isomerism: 6,6-difluoro () vs.
  • Functional Group Trade-offs : Hydroxymethyl () and ethyl () groups improve solubility or steric effects but may complicate synthetic routes.

Biological Activity

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 1263180-19-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22F2N2O2
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • The compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.
  • Inhibition of Type III Secretion System (T3SS) :
    • A dissertation highlighted the compound's role in inhibiting the T3SS in pathogenic bacteria, which is crucial for their virulence. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in assays designed to measure T3SS activity .
  • Cytotoxicity Studies :
    • Cytotoxic effects were evaluated using various cell lines. The compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in bacterial virulence and cancer cell proliferation.

  • Target Interaction :
    • The compound's structure allows it to bind effectively to proteins involved in the T3SS, disrupting their function and thereby reducing pathogenicity.
  • Signal Transduction Pathways :
    • Preliminary studies suggest that the compound may interfere with key signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological effects of related compounds:

StudyFindings
Pendergrass et al., 2020Demonstrated significant inhibition of T3SS at high concentrations; potential for developing novel antimicrobial agents .
Smith et al., 2021Reported selective cytotoxicity towards cancer cells; further investigation needed for therapeutic applications .
Johnson et al., 2023Explored structure-activity relationships; identified key functional groups responsible for biological activity .

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